(6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide
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Overview
Description
The compound (6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, an oxadiazole ring, and a tetrahydroimidazo[4,5-c]pyridine core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole and oxadiazole rings, followed by their integration into the tetrahydroimidazo[4,5-c]pyridine scaffold. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways, potentially leading to the discovery of new biochemical mechanisms.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide
- (6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide
Uniqueness
The uniqueness of (6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N6O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C19H20N6O4/c1-10(2)22-19(26)25-7-13-12(20-8-21-13)6-14(25)18-23-17(24-29-18)11-3-4-15-16(5-11)28-9-27-15/h3-5,8,10,14H,6-7,9H2,1-2H3,(H,20,21)(H,22,26)/t14-/m1/s1 |
InChI Key |
IEYGJIBARBKQMA-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)NC(=O)N1CC2=C(C[C@@H]1C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N=CN2 |
Canonical SMILES |
CC(C)NC(=O)N1CC2=C(CC1C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N=CN2 |
Origin of Product |
United States |
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